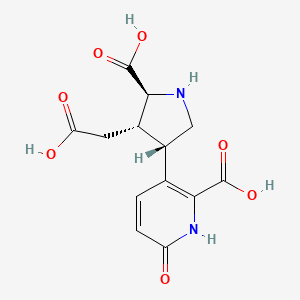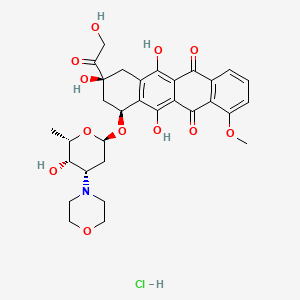
Syndyphalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syndyphalin is a synthetic tripeptide with enkephalin-like properties, known for its potent analgesic effects. It was first synthesized by Kiso et al. in 1981, who aimed to create more stable and potent enkephalin analogues . This compound has shown significant activity in both in vitro and in vivo assays, making it a valuable compound in pharmacological research.
Méthodes De Préparation
Syndyphalin can be synthesized through a series of chemical reactions involving the coupling of amino acids. The synthetic route typically involves the following steps:
Coupling of Tyrosine and D-Methionine: The first step involves the coupling of tyrosine with D-methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Oxidation: The methionine residue is then oxidized to form methionine sulfoxide.
Coupling with Glycine: The oxidized dipeptide is then coupled with glycine to form the tripeptide.
Methylation: The final step involves the methylation of the phenethylamide group to form this compound.
Analyse Des Réactions Chimiques
Syndyphalin undergoes several types of chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: The oxidized methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The phenethylamide group can undergo substitution reactions with various reagents to form different analogues.
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for coupling, dithiothreitol (DTT) for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions include methionine sulfoxide derivatives and substituted phenethylamide analogues.
Applications De Recherche Scientifique
Syndyphalin has a wide range of scientific research applications, including:
Pharmacology: This compound is used in pharmacological studies to investigate its analgesic properties and its effects on the central nervous system.
Endocrinology: This compound has been shown to stimulate growth hormone secretion in various animal models, making it a valuable tool in endocrinology research.
Neuroscience: This compound is used to study the mechanisms of opioid receptor activation and the modulation of pain pathways.
Mécanisme D'action
Syndyphalin exerts its effects by binding to µ-opioid receptors in the central nervous system. This binding activates the opioid receptors, leading to the inhibition of neurotransmitter release and the modulation of pain pathways. The ability of naloxone to block this compound-stimulated growth hormone secretion suggests that this peptide acts via µ-opiate receptors . The molecular targets involved in this compound’s mechanism of action include the µ-opioid receptors and the associated signaling pathways.
Comparaison Avec Des Composés Similaires
Syndyphalin is similar to other enkephalin analogues, such as met-enkephalin and leu-enkephalin. this compound is unique in its structure and potency. Unlike met-enkephalin and leu-enkephalin, this compound has a methylated phenethylamide group, which contributes to its increased stability and potency . Other similar compounds include:
Met-enkephalin: A pentapeptide with opioid activity but lower potency compared to this compound.
Leu-enkephalin: Another pentapeptide with opioid activity, also less potent than this compound.
Dynorphin: A larger opioid peptide with different receptor selectivity and potency.
This compound’s unique structure and potent analgesic effects make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
78263-45-3 |
|---|---|
Formule moléculaire |
C25H34N4O5S |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-2-amino-2-[methyl(2-phenylethyl)amino]acetyl]-4-methylsulfinylbutanamide |
InChI |
InChI=1S/C25H34N4O5S/c1-28(15-14-18-7-4-3-5-8-18)23(27)25(33)29(22(31)9-6-16-35(2)34)24(32)21(26)17-19-10-12-20(30)13-11-19/h3-5,7-8,10-13,21,23,30H,6,9,14-17,26-27H2,1-2H3/t21-,23+,35?/m0/s1 |
Clé InChI |
VZHJHDJYSCFOFP-UAQYSYNFSA-N |
SMILES |
CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |
SMILES isomérique |
CN(CCC1=CC=CC=C1)[C@H](C(=O)N(C(=O)CCCS(=O)C)C(=O)[C@H](CC2=CC=C(C=C2)O)N)N |
SMILES canonique |
CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |
Synonymes |
syndyphalin syndyphalin-33 Tyr-D-Met(O)-Gly-MPA Tyr-D-Met(O)-Gly-N-methylphenethylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



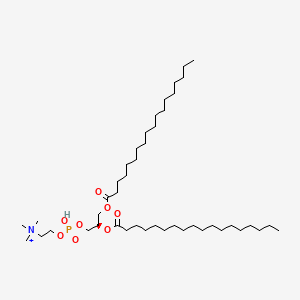

![Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1204983.png)
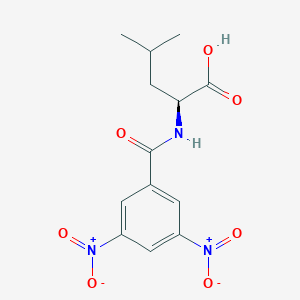

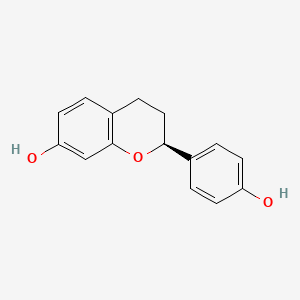
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)
